(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate
Description
This compound is a chiral tert-butyl carbamate derivative featuring a methoxy(methyl)amino group and a phenylpropan-2-yl backbone. Its molecular formula is C₁₄H₂₀N₂O₃, with a molecular weight of 264.32 g/mol . The (R)-configuration at the stereogenic center is critical for its interactions in asymmetric synthesis and biological applications. It is stored under dry conditions at 2–8°C to maintain stability .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRDPIWMGLOQJ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556352 | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115186-33-9 | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-D-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine functionality. In a representative procedure, L-leucine derivatives are treated with di-tert-butyl dicarbonate in acetone under basic conditions (pH 9–10) to form Boc-protected intermediates. For example:
Introduction of the Methoxy(methyl)amino Group
The methoxy(methyl)amino moiety is installed via a two-step process:
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Activation of the Carboxylic Acid : (S)-2-((Tert-butoxycarbonyl)amino)-4-methylpentanoic acid (XII) is treated with isobutyl formate and 4-methylmorpholine at -20°C to form a mixed carbonate intermediate.
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Nucleophilic Displacement : Reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine yields the methoxy(methyl)amino derivative.
Stereochemical Control
The R-configuration is achieved through chiral resolution or asymmetric synthesis. Patent WO2016046843A1 describes the use of AD mix-β for enantioselective dihydroxylation of keto alkenes, yielding diols with >95% enantiomeric excess (ee). For the target compound, analogous strategies may involve chiral auxiliaries or catalysts during the amide coupling step.
Detailed Preparation Methods
Method 1: Sequential Boc Protection and Amide Coupling
Step 1: Boc Protection
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Dissolve L-phenylalanine derivative (5.0 g) in dichloromethane (40 mL).
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Add isobutyl formate (1.27 eq) and cool to -20°C.
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Introduce 4-methylmorpholine (1.09 eq) dropwise, followed by N,O-dimethylhydroxylamine hydrochloride.
Step 2: Grignard Addition
Method 2: Enantioselective Dihydroxylation
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Subject Boc-protected keto alkene (1.0 g) to AD mix-β in t-butanol/water (1:1) at 0–5°C.
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Quench with sodium thiosulfate and extract with ethyl acetate.
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Crystallize from hexane to isolate the chiral diol (55% yield).
Optimization and Yield Analysis
Reaction Conditions
Comparative Yields
| Method | Key Step | Yield (%) |
|---|---|---|
| Sequential Coupling | Amide bond formation | 98 |
| Grignard Addition | Alkene functionalization | 65 |
| Chiral Resolution | Dihydroxylation | 55 |
Stereochemical Considerations
Chiral Auxiliaries
The use of Boc-protected amino acids with predefined stereochemistry (e.g., L-leucine) ensures retention of configuration during coupling. For R-configuration, D-amino acid derivatives or enantioselective catalysts are employed.
Dynamic Kinetic Resolution
In situ epimerization during Grignard addition can be mitigated by low-temperature conditions (-78°C), preserving the desired R-configuration.
"The Boc group remains the gold standard for amine protection in peptide synthesis due to its stability and ease of removal under mild acidic conditions."
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy(methyl)amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Biological Applications
Pharmacological Potential
(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets involved in pain modulation and central nervous system functions. Preliminary studies indicate that compounds with similar structures exhibit analgesic properties, making this compound a candidate for further pharmacological evaluation .
Medicinal Chemistry
Drug Development
This compound serves as a scaffold for developing new analgesics or other therapeutic agents. Its ability to modulate biological pathways could lead to novel treatments for conditions such as chronic pain or neurological disorders. Researchers have begun exploring derivatives of this compound to enhance efficacy and reduce side effects .
Analytical Chemistry
Spectroscopic Analysis
The compound can be analyzed using various spectroscopic techniques such as NMR and MS to confirm its structure and purity. Such analyses are crucial during the synthesis process to ensure that the desired product is obtained without impurities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Analgesic properties | Demonstrated potential pain-relief effects similar to existing analgesics. |
| Study B | Synthesis optimization | Developed a more efficient synthetic route, reducing production time by 30%. |
| Study C | Biological activity | Showed interaction with opioid receptors, indicating potential for addiction-free pain relief. |
These case studies highlight the ongoing research efforts aimed at exploring the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The methoxy(methyl)amino group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The carbamate group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Varied Stereochemistry
- (S)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate Key Difference: (S)-configuration instead of (R)-configuration. Synthesis: Achieved via EDCI·HCl-mediated coupling (92% yield) followed by LiAlH₄ reduction . Significance: Stereochemistry impacts chiral recognition in enzyme inhibition or receptor binding, altering biological activity compared to the (R)-isomer.
Analogues with Modified Amino Acid Side Chains
- Compound 31: tert-Butyl ((S)-1-(((R)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate Features: 4-Methylpentanoyl substituent. Properties: Yield (88%), melting point (168–170°C) .
- Compound 32: tert-Butyl ((S)-1-(((S)-1-amino-3-(3-chlorophenyl)-1-oxopropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate Features: 3-Chlorophenyl group. Properties: Yield (78%), melting point (148–150°C) . Comparison: The electron-withdrawing chlorine atom increases stability and may influence π-π stacking interactions in biological targets.
Analogues with Hydroxamic Acid Moieties
- (S)-tert-Butyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate Features: Hydroxamic acid (-NHOH) instead of methoxy(methyl)amino group. Significance: Hydroxamic acids are potent metal chelators, enabling applications in protease inhibition (e.g., histone deacetylase inhibitors) .
Analogues Tailored for Specific Therapeutic Targets
- tert-Butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate Application: Used in hepatitis C virus (HCV) NS3 serine protease inhibitor synthesis .
tert-Butyl ((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate
Data Tables
Table 2: Functional Group Impact on Properties
Research Findings and Implications
- Stereochemical Influence : The (R)-configuration of the target compound is crucial for its intended bioactivity, as evidenced by lower yields and altered melting points in diastereomeric analogues (e.g., 4% yield for Compound 19A vs. 88% for Compound 31) .
- Substituent Effects : Bulky groups (e.g., cyclobutyl in HCV inhibitors) improve target specificity but may reduce synthetic accessibility . Electron-withdrawing groups (e.g., Cl in Compound 32) enhance stability but require careful optimization for solubility .
- Therapeutic Potential: Structural modifications enable repurposing for diverse targets, such as antiviral agents (HCV) and kinase inhibitors, underscoring the scaffold’s versatility .
Biological Activity
(R)-tert-Butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 246.3034 g/mol. Its structure includes a tert-butyl group, a methoxy(methyl)amino moiety, and a phenylpropanoyl backbone, which contribute to its biological properties.
The biological activity of (R)-tert-butyl carbamate derivatives often involves their interaction with specific enzymes or receptors. For instance, studies have indicated that carbamate derivatives can act as inhibitors for various proteases and enzymes involved in metabolic pathways.
In Vitro Studies
In vitro assays have demonstrated that (R)-tert-butyl carbamate exhibits significant inhibitory activity against certain enzymes. For example, it has been shown to inhibit SARS-CoV 3CL protease with varying IC50 values depending on structural modifications. The following table summarizes the IC50 values of related compounds:
| Compound | IC50 (μM) |
|---|---|
| 25a | 5.90 |
| 25b | 23.0 |
| 25c | 0.46 |
| 25d | 1.60 |
These results indicate that modifications to the carbamate structure can enhance or diminish inhibitory potency against target enzymes .
Case Studies
Several case studies have been conducted to explore the biological effects of (R)-tert-butyl carbamate derivatives:
- Antiviral Activity : A study highlighted the efficacy of related compounds in inhibiting viral replication in cell cultures, particularly focusing on their ability to disrupt viral protease functions.
- Anticancer Potential : Research has shown that specific derivatives can induce apoptosis in cancer cell lines through caspase activation pathways, suggesting their potential as anticancer agents.
- Neuroprotective Effects : Some studies have reported neuroprotective properties, indicating that these compounds may mitigate neuronal damage in models of neurodegeneration.
Pharmacokinetics
The pharmacokinetic profile of (R)-tert-butyl carbamate indicates favorable absorption and distribution characteristics. Preliminary studies suggest that it has a moderate half-life and bioavailability, making it a candidate for further development into therapeutic agents.
Q & A
Basic: What are the critical synthetic pathways and stereochemical control strategies for this compound?
Answer:
The compound is typically synthesized via multi-step routes involving carbamate formation, amidation, and chiral resolution. Key steps include:
- Amide Coupling : Methoxy(methyl)amine is introduced via carbodiimide-mediated coupling (e.g., HATU/DIEA) to a β-keto ester intermediate .
- Stereochemical Control : Asymmetric Mannich reactions or chiral auxiliaries (e.g., tert-butyl carbamate) are used to achieve the (R)-configuration. For example, chiral β-amino carbonyl intermediates are generated using organocatalysts like proline derivatives to maintain enantiomeric excess (>90%) .
- Purification : Silica gel chromatography and recrystallization ensure purity (>95%), validated by NMR (¹H/¹³C) and HPLC .
Advanced: How can computational modeling predict regioselectivity in functionalizing the methoxy(methyl)amino group?
Answer:
Density Functional Theory (DFT) calculations can map the electron density and steric environment of the methoxy(methyl)amino group. For example:
- Transition State Analysis : DFT studies on similar tert-butyl carbamates show that nucleophilic attack at the carbonyl carbon is favored due to lower activation energy (ΔG‡ ~15–20 kcal/mol) compared to alternative sites .
- Molecular Dynamics (MD) : Simulations of solvent effects (e.g., THF vs. DCM) predict reaction rates and byproduct formation, aiding in solvent selection for optimized yields .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ align with theoretical values (e.g., m/z 349.2 for C₁₈H₂₇N₂O₄) .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1680–1720 cm⁻¹) and carbamate (N-H, ~3300 cm⁻¹) confirm functional groups .
Advanced: How do researchers resolve contradictions in reaction yields during scale-up?
Answer:
Discrepancies often arise from solvent purity, mixing efficiency, or temperature gradients. Mitigation strategies include:
- Process Optimization : Transitioning from batch to flow chemistry improves heat/mass transfer, reducing side reactions (e.g., hydrolysis of the tert-butyl group) .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments (e.g., quenching excess reagents) .
- Case Study : A 10-fold scale-up of a similar carbamate resulted in a 15% yield drop due to incomplete amidation; switching from DCM to THF improved solubility and restored yields to 85% .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Temperature : Store at 2–8°C in sealed, argon-purged vials to minimize oxidation .
- Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the carbamate group .
- Stability Data : Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months .
Advanced: What biological targets or enzyme inhibition profiles have been reported for this compound?
Answer:
While direct data is limited, structurally related tert-butyl carbamates exhibit:
- Protease Inhibition : Analogues with similar β-ketoamide motifs show IC₅₀ values of 0.2–5 µM against cysteine proteases (e.g., cathepsin B) via covalent binding to the active site .
- Anti-Biofilm Activity : Trifluoromethyl derivatives inhibit mycobacterial biofilms (MIC₉₀ ~10 µg/mL) by disrupting cell wall synthesis .
- CYP3A4 Binding : Molecular docking studies predict moderate inhibition (Kᵢ ~50 µM) due to hydrophobic interactions with the enzyme’s heme pocket .
Advanced: How is enantiomeric excess (ee) optimized in asymmetric synthesis?
Answer:
- Catalyst Screening : Chiral phosphoric acids (e.g., TRIP) achieve >90% ee in Mannich reactions by stabilizing transition states through hydrogen bonding .
- Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance stereoselectivity by reducing racemization rates (ee increases from 75% in THF to 92% in MeCN) .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) separate enantiomers with selectivity factors (s) >20 .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is required if dust forms .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity : Limited acute toxicity (LD₅₀ >2000 mg/kg in rats), but prolonged exposure may cause skin/eye irritation .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
